(R)-2-Aminohept-5-ynoic acid
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Overview
Description
®-2-Aminohept-5-ynoic acid is an organic compound characterized by the presence of an amino group and a terminal alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Aminohept-5-ynoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the alkylation of a chiral amino acid derivative with a suitable alkyne precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amino acid derivative, followed by the addition of the alkyne precursor.
Industrial Production Methods
Industrial production of ®-2-Aminohept-5-ynoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Aminohept-5-ynoic acid undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted amino acids.
Scientific Research Applications
®-2-Aminohept-5-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Aminohept-5-ynoic acid involves its interaction with specific molecular targets. The terminal alkyne group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminohept-5-ynoic acid: The enantiomer of ®-2-Aminohept-5-ynoic acid with different stereochemistry.
2-Aminoheptanoic acid: Lacks the terminal alkyne group, resulting in different chemical properties.
2-Aminooct-5-ynoic acid: Similar structure but with an additional carbon atom.
Uniqueness
®-2-Aminohept-5-ynoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a terminal alkyne group
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2R)-2-aminohept-5-ynoic acid |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
OBQXZIIDERZXRX-ZCFIWIBFSA-N |
Isomeric SMILES |
CC#CCC[C@H](C(=O)O)N |
Canonical SMILES |
CC#CCCC(C(=O)O)N |
Origin of Product |
United States |
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